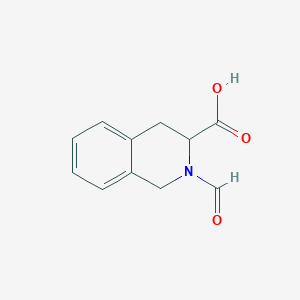

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

Historical Context and Discovery

The historical foundations of this compound chemistry trace back to the pioneering work of Amé Pictet and Theodor Spengler in 1911, who first established the fundamental synthetic methodology for creating tetrahydroisoquinoline structures. Their groundbreaking research demonstrated the condensation of phenylethylamine with dimethoxymethane in concentrated hydrochloric acid to produce 1,2,3,4-tetrahydroisoquinoline, laying the groundwork for all subsequent developments in this chemical class. The Pictet-Spengler reaction, as this transformation became known, represents a special case of the Mannich reaction and has remained central to tetrahydroisoquinoline synthesis for over a century. The development of formylated tetrahydroisoquinoline carboxylic acid derivatives emerged from the recognition that these compounds could serve as valuable intermediates for more complex alkaloid synthesis and pharmaceutical applications.

The specific compound this compound gained prominence through its identification as a key structural motif in various bioactive natural products and its potential as a synthetic building block. Patent literature from the 1980s and subsequent decades documented various synthetic approaches to this compound, establishing its commercial and research significance. The compound's unique combination of functional groups - the formyl group at the nitrogen position and the carboxylic acid at the 3-position of the tetrahydroisoquinoline ring - provides exceptional synthetic versatility that has made it increasingly valuable in modern organic synthesis.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its multifaceted role as both a synthetic intermediate and a pharmacologically relevant scaffold. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated the identification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides that significantly increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator protein. This discovery led to the development of analogs with improved potency, achieving over 30-fold enhancement from the original lead compounds and yielding several derivatives with half-maximal effective concentration values below 10 nanomolar in cellular chloride transport assays.

In pharmaceutical development, this compound serves as a valuable building block for synthesizing drugs targeting neurological disorders, particularly those involving neurotransmitter systems related to mood regulation and cognitive functions. The compound's structural features make it suitable for formulating medications with improved bioavailability and targeted delivery systems, addressing critical challenges in drug development. Recent research has also highlighted its utility in biochemical studies focused on understanding neurotransmitter mechanisms, providing researchers with tools to investigate complex biological pathways.

The compound's applications extend to natural product chemistry, where it plays a crucial role in exploring and synthesizing natural compounds with potential therapeutic effects. Its unique properties have made it particularly valuable in organic synthesis for creating complex molecules, offering versatile approaches in synthetic pathways that were previously challenging or impossible to achieve. Contemporary synthetic methodologies have further expanded its utility, with researchers developing novel approaches for its preparation and functionalization.

Relationship to Tetrahydroisoquinoline Alkaloids

This compound occupies a central position within the vast family of tetrahydroisoquinoline alkaloids, which constitute one of the largest groups of natural products with extensive structural diversity and biological activity. The tetrahydroisoquinoline natural products range from simple structures like salsolidine to complex tris-tetrahydroisoquinoline systems such as Ecteinascidin 743, demonstrating the remarkable structural variety possible within this chemical class. These alkaloids are widely distributed in nature, with over 3,000 known tetrahydroisoquinoline alkaloids found in plants, including important compounds like morphine and codeine.

The biosynthetic pathways leading to tetrahydroisoquinoline alkaloids typically involve key intermediates such as (S)-reticuline, which serves as a central precursor for numerous alkaloid families. The formation of these alkaloids generally proceeds through condensation reactions between β-phenylethylamine derivatives and carbonyl compounds, accessing the tetrahydroisoquinoline motif as single enantiomers through enzymatic processes. The structural relationship between this compound and these natural products is particularly evident in its potential to serve as a synthetic precursor for complex alkaloid structures.

Recent advances in understanding tetrahydroisoquinoline alkaloid biosynthesis have revealed sophisticated enzymatic machinery involved in their formation, including norcoclaurine synthase and various methyltransferases. The discovery that norcoclaurine synthase from Thalictrum flavum can catalyze Pictet-Spengler reactions between dopamine and unactivated ketones has opened new avenues for biocatalytic synthesis of tetrahydroisoquinoline derivatives. This enzymatic approach represents an unprecedented method for generating chiral 1,1'-disubstituted tetrahydroisoquinolines with high stereoselectivity.

Structural Comparison with Phenylalanine as a Constrained Analog

The structural relationship between this compound and phenylalanine represents a fundamental aspect of its medicinal chemistry significance. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, the parent compound lacking the formyl substitution, is recognized as a constrained analog of phenylalanine. This conformational restriction results from the cyclization of the phenylethylamine side chain back to the amino acid backbone, creating a rigid bicyclic structure that limits conformational flexibility compared to the flexible phenylalanine side chain.

The constrained nature of this structural framework has profound implications for biological activity and drug design. Research has identified the tetrahydroisoquinoline-3-carboxylic acid unit as a core structural element present in several peptide-based drugs and as an integral component of various biologically active compounds. The conformational restriction imposed by the tetrahydroisoquinoline ring system can enhance binding affinity and selectivity for specific biological targets by pre-organizing the molecule in a bioactive conformation.

| Structural Feature | Phenylalanine | Tetrahydroisoquinoline-3-carboxylic acid |

|---|---|---|

| Side Chain Flexibility | High | Constrained |

| Ring System | Benzyl | Tetrahydroisoquinoline |

| Conformational States | Multiple | Limited |

| Chirality Centers | 1 | 2 |

| Molecular Rigidity | Low | High |

The addition of the formyl group at the nitrogen position in this compound further modifies its chemical and biological properties. This substitution can influence both the electronic characteristics of the molecule and its ability to participate in hydrogen bonding interactions, potentially affecting its biological activity and synthetic utility. The formyl group also provides a reactive site for further chemical modifications, making this compound a valuable intermediate for accessing more complex structures.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects a multidisciplinary approach encompassing synthetic methodology development, biological evaluation, and pharmaceutical applications. Recent comprehensive reviews have highlighted significant advances in the total synthesis of tetrahydroisoquinoline alkaloids from 2002 to 2020, emphasizing novel synthetic designs and modern chemical methodologies. These developments have particular relevance for compounds like this compound, which can serve as key intermediates in these synthetic routes.

Current synthetic approaches to tetrahydroisoquinoline derivatives have expanded beyond traditional methods to include innovative strategies such as enyne metathesis, [2 + 2 + 2] cycloaddition reactions, and Diels-Alder transformations. These modern methodologies offer improved efficiency and stereoselectivity compared to classical approaches, enabling access to complex tetrahydroisoquinoline structures with greater precision and yield. The development of enzyme-catalyzed Pictet-Spengler reactions has emerged as a particularly promising area, with researchers demonstrating unprecedented stereoselective synthesis of challenging tetrahydroisoquinoline structures.

| Research Area | Recent Developments | Significance |

|---|---|---|

| Synthetic Methodology | Enzyme-catalyzed reactions | High stereoselectivity |

| Pharmaceutical Applications | Neurological disorder treatments | Improved therapeutic efficacy |

| Natural Product Synthesis | Modern coupling reactions | Enhanced efficiency |

| Biocatalytic Production | Yeast platform development | Industrial scalability |

Industrial biotechnology approaches have shown remarkable progress, with researchers developing yeast platforms capable of producing tetrahydroisoquinoline alkaloids at gram-per-liter scales. These microbial biosynthesis systems represent a 57,000-fold improvement over first-generation strains and provide blueprints for building diverse alkaloid scaffolds. Such advances have direct implications for the production and availability of compounds like this compound and related derivatives.

Recent patent activities and commercial developments have focused on conjugate systems incorporating tetrahydroisoquinoline-3-carboxylic acid derivatives for pharmaceutical applications. These developments include antithrombotic agents and various therapeutic conjugates that leverage the unique structural properties of the tetrahydroisoquinoline scaffold. The growing commercial interest in these compounds reflects their expanding utility in drug discovery and development programs across the pharmaceutical industry.

Propriétés

IUPAC Name |

2-formyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-7-12-6-9-4-2-1-3-8(9)5-10(12)11(14)15/h1-4,7,10H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRNGQVWZRPUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489132 | |

| Record name | 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61047-23-2 | |

| Record name | 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form tetrahydroisoquinoline derivatives . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis typically involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed to enhance production efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes selective oxidation under controlled conditions. A notable example involves the oxidation of 2-formyl derivatives to carboxylic acids:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄ in DMF at 0–20°C under inert atmosphere | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives | 83% |

This reaction preserves the tetrahydroisoquinoline core while converting the formyl group into a carboxylic acid. The process requires precise temperature control to avoid over-oxidation of other functional groups .

Reduction Reactions

The formyl group is amenable to catalytic hydrogenation, enabling stereoselective synthesis:

| Reaction | Reagents/Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| Aldehyde → Alcohol | Ru(CH₃COO)₂[(S)-binap] catalyst | (R)- or (S)-configured secondary alcohols | High enantioselectivity (>90% ee) |

This asymmetric hydrogenation is critical for producing chiral intermediates used in pharmaceuticals, such as anticoagulants and PPARγ agonists .

Cycloaddition and Rearrangement Reactions

The compound participates in [2 + 2 + 2] cycloadditions and Newman–Kwart rearrangements:

Key Examples:

- Cycloaddition with Alkynes : Using Wilkinson’s catalyst (RhCl(PPh₃)₃), the aldehyde group facilitates trimerization with alkynes to form polycyclic structures .

- Newman–Kwart Rearrangement : Converts thiocarbamates to thioethers under thermal conditions (200–300°C), enabling sulfur-containing heterocycle synthesis .

Peptide Conjugation

The carboxylic acid group reacts with amines to form amide bonds, critical for prodrug development:

| Reaction | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Amide bond formation | EDC·HCl, HOBt in CH₂Cl₂ | Antithrombotic peptide conjugates |

These conjugates improve water solubility and bioavailability of therapeutic agents targeting thrombosis .

Stereoselective Modifications

Chiral resolution and derivatization are achievable via enzymatic or chemical methods:

| Process | Method | Outcome | Source |

|---|---|---|---|

| Enzymatic resolution | Lipase-mediated hydrolysis | Enantiopure (R)- or (S)-isomers |

Such methods are pivotal for synthesizing optically pure compounds for drug discovery .

Functional Group Interconversion

The aldehyde group undergoes condensation reactions, forming Schiff bases with primary amines:

| Reaction | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Schiff base formation | Aniline derivatives, acidic conditions | Iminium intermediates | Precursors for alkaloid synthesis |

Applications De Recherche Scientifique

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes . For example, it has been studied as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which plays a crucial role in cancer immunotherapy . The interaction with these targets can lead to the modulation of immune responses and the inhibition of tumor growth .

Comparaison Avec Des Composés Similaires

Parent Compound: 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (TIC)

- Molecular Formula: C₁₀H₁₁NO₂

- Molecular Weight : 177.20 g/mol

- Key Features : The unsubstituted TIC scaffold serves as a rigid proline analog, enabling the stabilization of peptide secondary structures (e.g., β-turns) .

- Applications: Used in peptidomimetics for opioid receptor modulation and organocatalysis .

2-Acetyl-THIQ-3-Carboxylic Acid

(R)-7-Hydroxy-THIQ-3-Carboxylic Acid

- Molecular Formula: C₁₀H₁₁NO₃

- Molecular Weight : 193.20 g/mol

- Key Features : A hydroxyl (-OH) group at the 7-position enhances hydrogen-bonding capacity, influencing receptor selectivity.

- Applications: Key component in κ-opioid receptor antagonists with nanomolar affinity .

6,7-Dimethoxy-THIQ-3-Carboxylic Acid

Thiazole-Substituted Derivative

- Molecular Formula : C₁₅H₁₄N₂O₃S

- Molecular Weight : 302.35 g/mol

- Applications : Investigated for kinase inhibition and anticancer activity .

Comparative Data Table

Research Findings and Pharmacological Implications

Impact of Substituents on Bioactivity

- Formyl vs. Acetyl Groups : The formyl group in 2-formyl-THIQ-3-carboxylic acid provides a smaller, more reactive aldehyde functionality compared to the acetyl group. This may enhance covalent interactions with target proteins but reduce metabolic stability .

- Hydroxyl and Methoxy Groups : The 7-hydroxy derivative exhibits high affinity for κ-opioid receptors due to hydrogen-bonding interactions, while methoxy groups in the 6,7-dimethoxy analog improve pharmacokinetic properties for antiviral applications .

Role in Peptidomimetics

- TIC and its derivatives mimic proline’s rigidity but offer enhanced stereochemical control. For example, substitution of Phe with TIC in peptides alters bioactivity, as seen in bradykinin antagonists and opioid ligands .

Activité Biologique

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (abbreviated as 2-FTHICA) is a compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol. It is part of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 2-FTHICA, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 61047-23-2 |

| IUPAC Name | 2-formyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

The biological activity of 2-FTHICA is primarily attributed to its structural similarity to various biologically active molecules. It has been identified as a potential enzyme inhibitor and receptor ligand , which positions it as a candidate for drug development targeting specific biological pathways.

Enzyme Inhibition

Research indicates that derivatives of tetrahydroisoquinoline compounds, including 2-FTHICA, can act as inhibitors for specific enzymes involved in disease processes. For instance, studies have shown that certain derivatives enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins, suggesting a mechanism for treating cystic fibrosis .

Anti-Cancer Activity

A significant area of research has focused on the anti-cancer properties of tetrahydroisoquinoline derivatives. A study demonstrated that substituted derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibited potent binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound showed an EC50 value of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation .

Study on Cystic Fibrosis

In a notable study published in Nature, researchers identified a series of diamides derived from tetrahydroisoquinoline that significantly increased chloride transport in mutant CFTR-expressing cells. The most potent analogs achieved EC50 values below 10 nM, representing over a 30-fold improvement from initial lead compounds .

Anti-Cancer Research

Another study explored the development of substituted tetrahydroisoquinoline derivatives aimed at inhibiting anti-apoptotic Bcl-2 proteins. The results indicated that these compounds not only bound effectively to Bcl-2 but also demonstrated anti-proliferative effects against various cancer cell lines. The active compound induced apoptosis in a dose-dependent manner .

Pharmacological Applications

The pharmacological applications of 2-FTHICA extend beyond cystic fibrosis and cancer treatment:

- Diabetes Management : Some derivatives have shown promise as selective agonists for PPARγ (Peroxisome proliferator-activated receptor gamma), which plays a role in glucose and lipid metabolism. One derivative demonstrated significant hypoglycemic effects without the adverse effects associated with traditional PPARγ agonists like rosiglitazone .

- Neuroprotective Effects : There is emerging evidence suggesting that certain tetrahydroisoquinoline derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and what methodological considerations are critical for yield optimization?

- Answer : The compound is typically synthesized via cyclization of appropriate precursors (e.g., tetrahydroisoquinoline derivatives) followed by formylation. Key steps include protecting the carboxylic acid group during formylation to prevent side reactions. For example, chiral resolution using tartaric acid derivatives (as in Quinapril synthesis) ensures enantiomeric purity . Solvent choice (e.g., methanol with acetyl chloride for esterification) and controlled reflux conditions are critical to avoid decomposition .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

- Answer :

- Potentiometry and UV-VIS spectroscopy : Used to study metal-binding properties (e.g., copper complexes) and confirm coordination sites .

- Chiral HPLC or NMR with chiral shift reagents : Essential for verifying enantiomeric purity, particularly due to the compound's stereogenic centers .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally related triazoloisoquinoline derivatives .

Advanced Research Questions

Q. How can diastereoselectivity challenges during synthesis be addressed, particularly for the 3-carboxylic acid moiety?

- Answer : Diastereoselectivity is achieved using chiral auxiliaries or catalysts. For example, (S)-configured tetrahydroisoquinoline-3-carboxylic acid derivatives are synthesized via asymmetric hydrogenation or enzymatic resolution . Computational modeling of transition states (DFT calculations) helps predict stereochemical outcomes and optimize reaction conditions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how do these impact experimental design?

- Answer : The compound is sensitive to acidic conditions due to labile formyl and carboxylic acid groups. Stability studies in methanol/acetyl chloride mixtures (reflux at 60–80°C) suggest short reaction times (<2 hours) are optimal to prevent degradation . Buffered solutions (pH 6–8) are recommended for biological assays to minimize hydrolysis .

Q. How does the compound interact with biological macromolecules, such as enzymes or metal ions, and what methodologies are used to study these interactions?

- Answer :

- Metal-binding studies : Potentiometric titration and calorimetry reveal strong affinity for Cu(II), forming stable complexes that may mimic natural peptide-metal interactions (e.g., GHK peptide analogs) .

- Enzymatic assays : The tetrahydroisoquinoline scaffold inhibits monoamine oxidases (MAOs); kinetic studies using fluorogenic substrates quantify IC₅₀ values .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

- Answer : Discrepancies often arise from differences in protecting group strategies or purification methods. For example, Boc-protected intermediates (e.g., 6-Boc-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid) improve crystallinity and facilitate chromatography . Cross-validation using orthogonal techniques (e.g., LC-MS for purity, elemental analysis for composition) ensures reproducibility .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or reduced toxicity?

- Answer :

- Docking studies : Predict binding affinities to target proteins (e.g., MAOs or kinases) using crystal structures of homologous compounds .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the tetrahydroisoquinoline ring) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.